molecular formula C15H22ClNO B5101335 N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate

N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate

Cat. No. B5101335
M. Wt: 267.79 g/mol
InChI Key: IKKFMIKMRRQBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that is structurally similar to ketamine. DCK has gained popularity in recent years due to its unique pharmacological properties and potential applications in scientific research.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist, similar to ketamine. It also affects serotonin and dopamine receptors, leading to altered neurotransmitter activity in the brain. This mechanism of action is thought to underlie its antidepressant and analgesic effects.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. It has also been reported to produce hallucinations and altered perceptions in some users.

Advantages and Limitations for Lab Experiments

N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has several advantages for use in laboratory experiments, including its unique pharmacological profile and potential therapeutic applications. However, it also has limitations, including potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several potential future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, including its use in combination with other drugs for enhanced therapeutic effects, its potential as a treatment for addiction, and further investigation into its mechanism of action. Additionally, more research is needed to fully understand the risks and benefits of N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate use and to develop safe and effective therapeutic applications.

Synthesis Methods

N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate can be synthesized through a variety of methods, including reductive amination and the Leuckart-Wallach reaction. The most common method involves the reaction of 3-chlorophenylacetone with cyclohexylamine, followed by methylation with iodomethane and precipitation with oxalic acid.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used in a variety of scientific research studies, particularly in the fields of neuroscience and pharmacology. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-18-15-8-3-2-7-14(15)17-10-9-12-5-4-6-13(16)11-12/h4-6,11,14-15,17H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKFMIKMRRQBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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